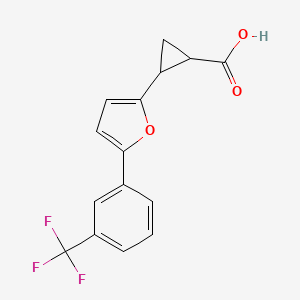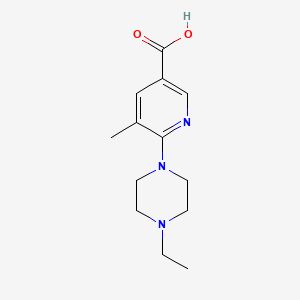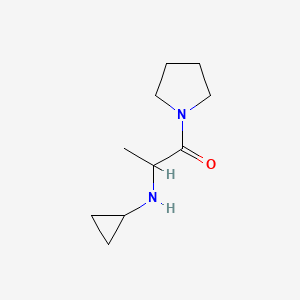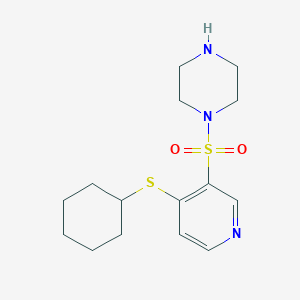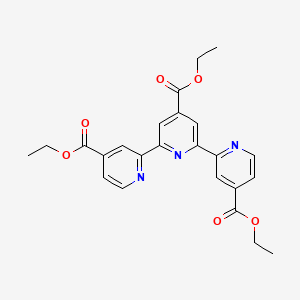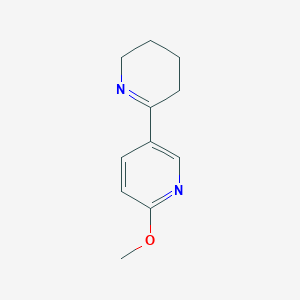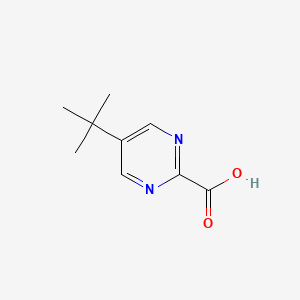
5-(tert-Butyl)pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)pyrimidine-2-carboxylic acid: is a heterocyclic organic compound that features a pyrimidine ring substituted with a tert-butyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)pyrimidine-2-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the tert-butyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable nitrile or amide, the pyrimidine ring can be formed through cyclization reactions involving reagents such as phosphorus oxychloride (POCl3) or other dehydrating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the tert-butyl group.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-(tert-Butyl)pyrimidine-2-carboxylic acid is used as a building block in organic synthesis. It can be employed in the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized derivatives.
Biology: In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological targets. It may serve as a scaffold for the development of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)pyrimidine-2-carboxylic acid and its derivatives depends on their specific interactions with molecular targets. For example, in medicinal chemistry, these compounds may act by inhibiting enzymes or binding to receptors involved in disease pathways. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological processes at the molecular level.
Comparison with Similar Compounds
- 2-(tert-Butyl)pyrimidine-5-carboxylic acid
- tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonylcarbamate
Comparison: 5-(tert-Butyl)pyrimidine-2-carboxylic acid is unique due to the specific positioning of the tert-butyl and carboxylic acid groups on the pyrimidine ring. This structural arrangement can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-tert-butylpyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,3)6-4-10-7(8(12)13)11-5-6/h4-5H,1-3H3,(H,12,13) |
InChI Key |
FMJKMQBMGVGADV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


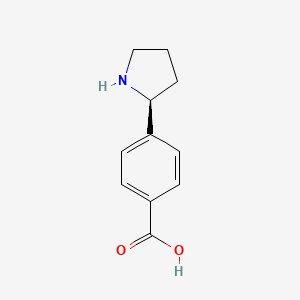
![6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole](/img/structure/B15058722.png)
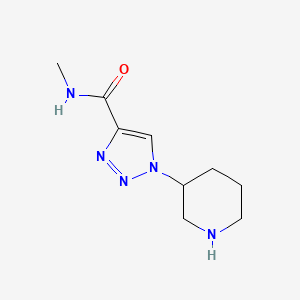
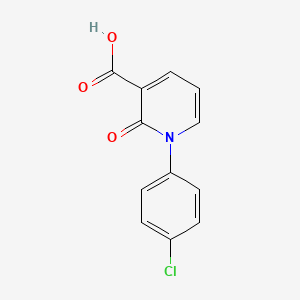

![2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B15058768.png)
